1a,1b-Dihomo-PGE2
Overview
Description
1a,1b-dihomo-PGE2 is a prostanoid.
Scientific Research Applications
Biosynthesis Analysis : A study explored the biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2α from adrenic acid in sheep vesicular gland microsomes. This research provides insights into the enzymatic pathways involved in the formation of these compounds (Tobias, Vane, & Paulsrud, 1975).
Chemical Synthesis : Another study detailed a facile synthesis of 2-(6-ethoxycarbonyl-2-cis-hexenyl)-4-hydroxy-2-cyclopentenone, a key intermediate for PGE2 elaboration. This research contributes to the understanding of synthetic pathways for the production of prostaglandin derivatives (Lee, 1979).
Clinical Applications in Schizophrenia : A controlled trial investigated the use of dihomo-gammalinolenic acid (DHLA), a PGE1 precursor, in schizophrenic patients resistant to neuroleptic drugs. The study suggests the potential therapeutic role of DHLA in modifying prostaglandin pathways in schizophrenia (Vaddadi, Gilleard, Mindham, & Butler, 2004).
Prostaglandin Metabolism in Diabetes : Research on prostaglandin metabolism in children with diabetes mellitus showed elevated levels of plasma PGE2 and PGF2α, indicating altered prostaglandin pathways in diabetic conditions. This study aids in understanding the metabolic changes in diabetes (Arisaka, Arisaka, Fukuda, & Yamashiro, 1986).
Bioenergetic Analysis in Muscle Cells : A study on the bioenergetic analysis of peroxisome proliferator-activated receptor gamma coactivators in muscle cells mentioned PGC-1α and PGC-1β, which are important in regulating aspects of energy metabolism, including mitochondrial biogenesis and respiration. This research is crucial for understanding metabolic regulation at the cellular level (St-Pierre et al., 2003).
Properties
IUPAC Name |
(Z)-9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKJEXAWAIJTRO-QKIVIXBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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